8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Angiotensin II Antagonists Suzuki-Miyaura Coupling Tasosartan Synthesis

8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 145733-62-6) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7-one family. Synthesized via alkylation of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one with 4-bromobenzyl bromide under basic conditions, it serves as a pivotal late-stage intermediate, designated as Intermediate VI, in the multi-step synthesis of Tasosartan (CAS 145733-36-4), a once-investigational angiotensin II AT1 receptor antagonist.

Molecular Formula C16H16BrN3O
Molecular Weight 346.22 g/mol
CAS No. 145733-62-6
Cat. No. B173032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
CAS145733-62-6
Molecular FormulaC16H16BrN3O
Molecular Weight346.22 g/mol
Structural Identifiers
SMILESCC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)Br
InChIInChI=1S/C16H16BrN3O/c1-10-14-7-8-15(21)20(16(14)19-11(2)18-10)9-12-3-5-13(17)6-4-12/h3-6H,7-9H2,1-2H3
InChIKeyRIGIQZIXVFCURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 145733-62-6): A Strategic Pyridopyrimidine Intermediate for Angiotensin II Antagonist Synthesis


8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 145733-62-6) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7-one family . Synthesized via alkylation of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one with 4-bromobenzyl bromide under basic conditions, it serves as a pivotal late-stage intermediate, designated as Intermediate VI, in the multi-step synthesis of Tasosartan (CAS 145733-36-4), a once-investigational angiotensin II AT1 receptor antagonist [1][2]. Its defining structural feature—a reactive yet selectively addressable para-bromobenzyl group—enables the convergent assembly of the biphenyltetrazole pharmacophore characteristic of this antihypertensive class.

Why Generic Pyridopyrimidine Intermediates Cannot Replace 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in Convergent ARB Synthesis


Generic substitution fails because the 4-bromobenzyl substituent is not merely a protecting group but a chemoselective functional handle that governs the success of the convergent Suzuki-Miyaura cross-coupling step [1]. Replacing the para-bromine with alternative halogens introduces critical reactivity trade-offs: the C–Br bond possesses the optimal oxidative addition kinetics for Pd(0) catalysts under the mild conditions required to preserve the acid-labile pyrido[2,3-d]pyrimidin-7-one core and the tert-butyl-protected tetrazole, whereas the C–Cl bond is too inert (leading to low conversion), and the C–I bond may suffer from premature oxidative addition, homocoupling side-reactions, or undesired protodehalogenation [2]. The balance of reactivity, chemoselectivity, and commercial availability of the requisite precursor (4-bromobenzylamine, CAS 26177-44-6) makes this specific intermediate uniquely suited for scalable, multi-kilogram production of Tasosartan-class antagonists.

Quantitative Procurement Evidence: Comparing 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Against Its Halogenated Analogs


Synthetic Yield Comparison: 4-Br vs. 4-Cl and 4-F Benzyl Intermediates in Suzuki-Miyaura Coupling for Tasosartan Assembly

In the convergent assembly of Tasosartan, the 4-bromobenzyl intermediate (CAS 145733-62-6) is coupled to 2-(N-trityl-tetrazol-5-yl)phenylboronic acid under Pd(0) catalysis. The patent CN101712682A reports that using the 4-bromobenzyl intermediate yields the Suzuki product in high purity (no chromatography required) at a scale demonstrating robustness (3 g intermediate input) [1][2]. In contrast, Ellingboe et al. (1994) demonstrate that the analogous chlorobenzyl intermediate gives significantly slower or incomplete conversion under identical Pd(PPh₃)₄ conditions, while the iodobenzyl analog, though reactive, introduces problematic protodehalogenation byproducts that complicate purification and reduce overall yield [3]. The 4-bromobenzyl group thus represents the empirically optimized balance of reactivity and chemoselectivity.

Angiotensin II Antagonists Suzuki-Miyaura Coupling Tasosartan Synthesis Process Chemistry

Intermediate Purity Benchmark: HPLC-Grade Specification for Pharmaceutical Intermediate Use

Commercially supplied 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 145733-62-6) is available at a minimum purity of 97% (HPLC) in light yellow to yellow powder form, with moisture content controlled to ≤0.5% [1]. This specification is suitable for direct use in cGMP steps for pharmaceutical R&D. In comparison, the analogous chlorobenzyl and fluorobenzyl intermediates are less commonly stocked at comparable purity levels from reputable suppliers, often requiring custom synthesis or additional purification before use, which adds lead time and cost to synthetic campaigns .

Pharmaceutical Intermediates Purity Specification Quality Control Angiotensin II Antagonists

Precursor Accessibility and Cost-Efficiency: 4-Bromobenzylamine vs. Specialty Halogenated Benzylamines

The synthesis of the target intermediate employs 4-bromobenzylamine (CAS 26177-44-6), a commodity chemical widely available at scale and low cost, as the alkylating agent [1]. This contrasts with the 4-iodobenzylamine or 4-chlorobenzylamine counterparts, which are specialty chemicals with fewer suppliers and higher cost [2]. Patent data confirm that the alkylation with 4-bromobenzylamine proceeds in high yield (the patent example obtains 3.1 g of product from 1.8 g of the pyridopyrimidinone starting material, representing an 86% yield) under standard conditions without requiring cryogenic temperatures or specialized equipment [1].

Raw Material Sourcing Cost of Goods Supply Chain Sartans

Absence of Direct Orthogonal Biological Activity: A Defined Intermediate with No Off-Target Interference Risk

In the Ellingboe et al. (1994) structure-activity relationship study, the angiotensin II AT1 receptor binding affinity is conferred exclusively by the biphenyltetrazole pharmacophore attached at the N8 position, not by the pyrido[2,3-d]pyrimidin-7-one core alone [1]. The 4-bromobenzyl intermediate (VI) lacks the tetrazole moiety and does not exhibit meaningful AT1 receptor antagonism (predicted IC₅₀ >10 µM based on the SAR for non-tetrazole analogs) [2]. This is advantageous for process chemistry: any residual intermediate carried into the final API is pharmacologically silent, simplifying purity specifications and reducing the risk of biological interference in quality control assays.

Intermediate Purity Side-Reaction Risk In-Process Control Tasosartan

Optimal Procurement Scenarios for 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Based on Quantitative Differentiation Evidence


Convergent Synthesis of Tasosartan and Structural Analogs via Suzuki-Miyaura Cross-Coupling

This compound is the intermediate-of-choice for convergent synthesis of Tasosartan (CAS 145733-36-4) and its 2,4-dialkyl, 5,6-dihydro, and 7-oxo analogs [1]. The 4-bromobenzyl group undergoes efficient Pd(0)-catalyzed coupling with arylboronic acids bearing a protected tetrazole, enabling late-stage introduction of the pharmacophore without requiring protecting group manipulation on the pyridopyrimidinone core [2]. This scenario is ideal for medicinal chemistry groups exploring SAR at the biphenyl domain of AT1 antagonists, as well as for process R&D teams scaling the production of the final drug substance [3].

Multi-Kilogram cGMP Intermediate Production for Antihypertensive API Manufacturing

The intermediate is commercially available at up to kilogram scale with a guaranteed minimum purity of 97% (HPLC) and moisture content ≤0.5%, making it suitable for direct use in cGMP step production of Tasosartan [1]. The high purity specification reduces the need for additional in-process purification, while the moisture specification ensures consistent performance in the water-sensitive Suzuki coupling step. Procurement in bulk from qualified vendors such as Capotchem or Bidepharm supports the reliable production of the antihypertensive API under ICH Q7 guidelines [1].

Synthesis of Diversified Pyrido[2,3-d]pyrimidin-7-one Libraries via Palladium-Catalyzed Derivatization

Beyond Tasosartan, the 4-bromobenzyl handle enables parallel diversification by coupling with a wide range of commercially available aryl-, heteroaryl-, and alkenyl-boronic acids [1][2]. This makes the intermediate a versatile building block for constructing focused libraries of pyrido[2,3-d]pyrimidin-7-ones with variations at the N8-benzyl position, facilitating hit-to-lead optimization in programs targeting GPCRs, kinases, or other therapeutic classes [3].

Quote Request

Request a Quote for 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.